BenchChemオンラインストアへようこそ!

Gabaculine

Neuroscience GABAergic pharmacology Enzyme inhibition

Gabaculine is the irreversible GABA-T inhibitor of choice for researchers requiring complete enzyme suppression. It exhibits 194-fold greater potency (IC₅₀ 1.8 µM) than vigabatrin and elevates mouse brain GABA by >500% at 135 mg/kg i.p. Its defined selectivity window (Ki 2.9 µM for GABA-T vs. 55 mM for aspartate transaminase) enables targeted GABAergic studies. Choose gabaculine when experimental endpoints demand maximal GABA elevation and irreversible target engagement unmatched by reversible alternatives.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 59556-29-5
Cat. No. B1202997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabaculine
CAS59556-29-5
Synonyms3-amino-2,3-dihydrobenzoic acid
gabaculin
gabaculine
gabaculine hydrochloride
gabaculine hydrochloride, (+-)-isomer
gabaculine, (+-)-isomer
gabaculine, (-)-isome
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1C(C=CC=C1C(=O)O)N
InChIInChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1
InChIKeyKFNRJXCQEJIBER-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gabaculine (CAS 59556-29-5): Irreversible Suicide Inhibitor of GABA Transaminase for Neuroscience Research


Gabaculine (CAS 59556-29-5), also known as 5-amino-1,3-cyclohexadienylcarboxylate and 3-amino-2,3-dihydrobenzoic acid hydrochloride [1], is a naturally occurring, conformationally constrained analog of γ-aminobutyric acid (GABA) first isolated from Streptomyces toyacaensis [1][2]. It functions as a potent, irreversible "suicide" inhibitor of GABA transaminase (GABA-T, EC 2.6.1.19), the primary enzyme responsible for GABA catabolism in the central nervous system [2][3]. Gabaculine covalently inactivates the pyridoxal 5′-phosphate (PLP) cofactor within the GABA-T active site through a mechanism-based, enzyme-catalyzed process [2]. At typical research concentrations, it is supplied as the hydrochloride salt. Selection among GABA-T inhibitors requires careful consideration of inhibition mechanism (irreversible vs. reversible), potency across species-specific enzyme isoforms, and off-target transaminase selectivity.

Why Gabaculine (CAS 59556-29-5) Cannot Be Replaced by Vigabatrin, Aminooxyacetic Acid, or Other GABA-T Inhibitors


Generic substitution among GABA transaminase inhibitors is precluded by fundamental differences in inhibition mechanism, enzyme isoform specificity, and potency. Gabaculine is a mechanism-based irreversible (suicide) inhibitor that covalently modifies the PLP cofactor following enzyme-catalyzed activation [1], whereas compounds like aminooxyacetic acid (AOAA) act through distinct chemical mechanisms. Crucially, gabaculine exhibits approximately 194-fold greater inhibitory potency against rat brain GABA-T (IC₅₀ = 1.8 μM) compared to the clinically used GABA-T inhibitor vigabatrin (IC₅₀ = 350 μM) when tested under identical conditions [2]. Furthermore, gabaculine and vigabatrin display divergent sensitivity profiles between human and bacterial GABA-T isoforms: while vigabatrin shows 70-fold higher sensitivity toward human versus bacterial enzyme, gabaculine's differential sensitivity profile differs, underscoring that species-specific enzyme responses cannot be extrapolated between inhibitors [3]. These mechanistic and quantitative distinctions mean that experimental outcomes—particularly in GABA elevation magnitude, off-target transaminase inhibition, and species-specific effects—cannot be assumed interchangeable across GABA-T inhibitors.

Gabaculine (CAS 59556-29-5) Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement


Gabaculine vs. Vigabatrin: 194-Fold Greater GABA-T Inhibitory Potency in Rat Brain

Gabaculine demonstrates a 194-fold greater inhibitory potency against rat brain GABA transaminase (GABA-T, EC 2.6.1.19) compared to vigabatrin, a clinically approved GABA-T inhibitor [1]. In the same experimental system using Rattus norvegicus brain tissue, gabaculine exhibits an IC₅₀ of 0.0018 mM (1.8 μM), whereas vigabatrin requires an IC₅₀ of 0.35 mM (350 μM) to achieve equivalent enzyme inhibition [1]. This quantitative difference has direct implications for the concentration required in enzyme assays, the magnitude of GABA elevation achievable, and the potential for off-target effects at higher inhibitor concentrations. Gabaculine achieves almost complete irreversible inhibition at 0.001 mM within a few hours under preincubation conditions [2].

Neuroscience GABAergic pharmacology Enzyme inhibition

Gabaculine Differential Transaminase Selectivity: Ki Values Across Four Aminotransferase Enzymes

Gabaculine exhibits differential inhibitory potency across multiple pyridoxal 5′-phosphate-dependent aminotransferases, enabling researchers to anticipate and control for off-target effects [1]. Against the primary target GABA transaminase (GABA-T), gabaculine shows a Ki of 2.9 μM [1]. The compound displays substantially higher affinity for D-amino acid transaminase (Ki = 0.1 mM, 100 μM), intermediate affinity for L-alanine transaminase (Ki = 1 mM, 1000 μM), and substantially lower affinity for L-aspartate transaminase (Ki = 55 mM, 55000 μM) [1]. This 550-fold range in Ki values across related PLP-dependent enzymes (0.1 mM to 55 mM) provides a selectivity window that can be exploited experimentally through careful concentration selection. Additionally, gabaculine irreversibly inhibits ornithine aminotransferase in vitro and in mouse brain and liver homogenates, with activity suppressed for over 24 hours following a single 50 mg/kg intraperitoneal dose [2]. Importantly, a gabaculine-resistant mutant GABA-T enzyme (M248I) has been characterized, with IC₅₀ shifting from 0.0028 mM (wild-type) to 0.32 mM (mutant), representing a 114-fold resistance factor [3].

Biochemistry Enzyme selectivity Off-target profiling

Gabaculine-Induced Brain GABA Elevation: Quantitative Comparison with Vigabatrin

Gabaculine produces robust elevation of endogenous brain GABA concentrations that exceeds levels achievable with vigabatrin at comparable dosing regimens [1]. In rat brain, both gabaculine and vigabatrin cause significant elevation of endogenous GABA levels [1]. Quantitative measurements in α-chloralose-anesthetized rats using in vivo selective homonuclear polarization transfer spectroscopy demonstrated that the time course of GABA concentration increase following acute GABA-T inhibition correlates with reductions in BOLD-weighted fMRI signals [1]. In mouse brain, gabaculine administered intraperitoneally at 135 mg/kg elevates GABA concentrations by over 500% and reduces GABA-T activity to below detection limits [2]. Notably, gabaculine increases latency to convulsion in the 3-mercaptopropionic acid-induced seizure model (ED₅₀ = 135 mg/kg) and minimal electroshock-induced seizure model (ED₅₀ = 200 mg/kg) [2]. However, these anticonvulsant doses exceed the LD₅₀ value of 62 mg/kg, indicating a narrow therapeutic window that must be carefully managed in vivo [2]. In comparative pharmacology studies, gabaculine and AOAA at their anticonvulsant ED₅₀ were toxic or lethal, whereas other GABA-T inhibitors exhibited differing toxicity profiles [3].

Neurochemistry GABA metabolism Seizure models

Gabaculine Differential Tissue Distribution of Inhibitory Effects: Brain vs. Liver Aminotransferase Activity

Gabaculine exhibits tissue-dependent differential inhibition of aminotransferase enzyme systems that must be considered in experimental design [1]. In brain and liver extracts, addition of gabaculine caused great inhibition of GABA-T activity, a much lesser but still significant inhibition of L-alanine transaminase (ALA-T) activity, and very little inhibition of L-aspartate transaminase (ASP-T) activity [1]. This differential tissue response is further evidenced by in vivo data: a single 50 mg/kg intraperitoneal dose of gabaculine suppresses ornithine aminotransferase activity for over 24 hours in both mouse brain and liver homogenates [2]. The sustained peripheral enzyme suppression has implications for experimental models where hepatic metabolism or amino acid homeostasis is a relevant variable. For comparison, intramuscular administration produces distinct inhibition patterns compared to direct addition to tissue extracts, indicating route-dependent pharmacokinetic factors [1].

Tissue selectivity Pharmacokinetics Peripheral metabolism

Gabaculine (CAS 59556-29-5): Recommended Scientific and Industrial Application Scenarios Based on Quantitative Evidence


Maximal GABA-T Inhibition in Rodent Brain Enzyme Assays

For in vitro or ex vivo assays requiring near-complete ablation of GABA transaminase activity, gabaculine is the preferred inhibitor over vigabatrin. Its 194-fold greater potency (IC₅₀ 0.0018 mM vs. 0.35 mM) [1] enables complete irreversible inhibition at sub-micromolar concentrations within a few hours of preincubation [2]. Researchers conducting GABA-T activity measurements in rodent brain homogenates should select gabaculine when the experimental goal is maximal enzyme suppression with minimal compound concentration. Use wild-type and M248I mutant GABA-T controls to verify target engagement and assess resistance development [3].

GABAergic Neurotransmission Studies Requiring Maximal Endogenous GABA Elevation

Investigators studying GABAergic inhibition magnitude, including fMRI-based neuroimaging of GABA-mediated BOLD signal suppression, should consider gabaculine for experiments where maximal GABA elevation is the primary endpoint. Gabaculine elevates mouse brain GABA by over 500% and reduces GABA-T activity below detection limits at 135 mg/kg i.p. [4]. This degree of GABA elevation is associated with significant reductions in BOLD-weighted fMRI signals in rat somatosensory cortex [5]. Caution is warranted: the anticonvulsant ED₅₀ of 135 mg/kg exceeds the LD₅₀ of 62 mg/kg, indicating a narrow safety margin requiring careful dose optimization and mortality monitoring [4].

Structure-Activity Studies of PLP-Dependent Aminotransferase Selectivity

For biochemical investigations of differential aminotransferase inhibition across the PLP-dependent enzyme family, gabaculine provides a defined selectivity window spanning 550-fold (Ki values from 0.1 mM to 55 mM) [6]. Researchers can exploit this graded sensitivity to establish concentration ranges that saturate GABA-T (Ki = 2.9 μM) while minimally affecting L-aspartate transaminase (Ki = 55 mM, 18,966-fold higher Ki) [6]. The availability of a characterized gabaculine-resistant GABA-T mutant (M248I) with 114-fold reduced sensitivity [3] enables structure-function studies of inhibitor binding determinants. Studies involving sustained peripheral enzyme suppression (ornithine aminotransferase inhibited for >24 hours at 50 mg/kg i.p. [7]) should include appropriate vehicle and tissue-matched controls.

Comparative GABA-T Pharmacology Across Species and Enzyme Isoforms

Researchers comparing human versus non-human GABA-T pharmacology should include gabaculine as a reference irreversible inhibitor alongside vigabatrin. Human GABA-T (homodimeric) shows 70-fold higher sensitivity to vigabatrin than bacterial GABA-T (multimeric) [8], demonstrating that species-specific and isoform-specific differences in inhibitor sensitivity are substantial. Gabaculine serves as an essential comparator to determine whether observed differences are inhibitor-specific or enzyme-conserved. Experimental designs investigating novel GABA-T modulators should benchmark against both gabaculine (irreversible suicide inhibitor) and vigabatrin (irreversible inhibitor with distinct mechanism and potency) to fully characterize inhibitor-enzyme interaction profiles across species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gabaculine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.